molecular formula C18H22F3N7O B6460315 4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549054-70-6

4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No. B6460315
CAS RN: 2549054-70-6
M. Wt: 409.4 g/mol
InChI Key: GFFKUWFSZZJHPK-UHFFFAOYSA-N
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Description

The compound “4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved refluxing the compound in phosphorus oxychloride .


Molecular Structure Analysis

The structure of the compound was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using the Bruker SHELXTL software package .


Chemical Reactions Analysis

During the synthesis process, the resulting mixture was cooled to room temperature, and excess phosphorus oxychloride was reduced in vacuo .


Physical And Chemical Properties Analysis

The exact mass of the compound is 378.04148497 . It has a molecular formula of C14H14F3N2O3PS .

Mechanism of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

4-[6-methyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N7O/c1-13-10-16(27-6-8-29-9-7-27)25-17(24-13)28-4-2-26(3-5-28)15-11-14(18(19,20)21)22-12-23-15/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFKUWFSZZJHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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